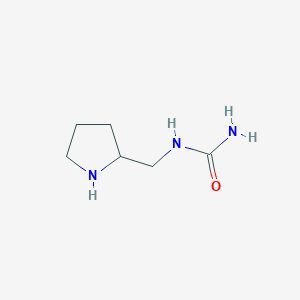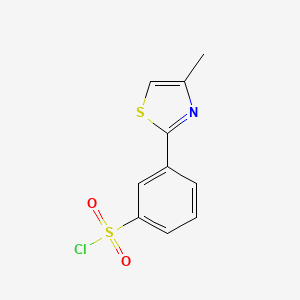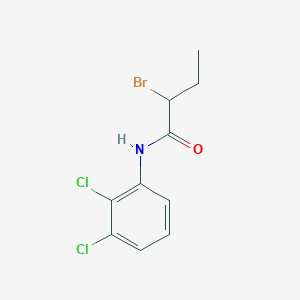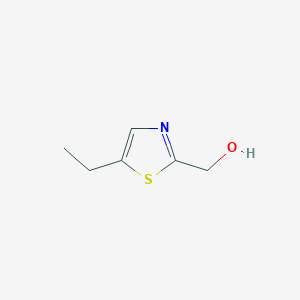
tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate” is a chemical compound . It’s also known as 1-Boc-3- (Amino)azetidine .
Molecular Structure Analysis
The molecular formula of this compound is C8H16N2O2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.22 . It has a boiling point of 79-81°C and a density of 1.1g/ml . It’s soluble in DMSO, Methanol, and Water .Scientific Research Applications
Synthesis of Small-Ring Spirocycles
This compound serves as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes. It undergoes [3+2] cycloadditions with dipolariphiles, which is a key step in generating small-ring spirocycles . These spirocycles are significant in medicinal chemistry due to their presence in numerous bioactive molecules.
Precursor for Biologically Active Compounds
The tert-butyl group’s unique reactivity pattern makes it an excellent precursor for the synthesis of biologically active compounds. Its stability allows for subsequent transformations that can lead to the creation of new drugs and therapeutic agents .
Chemical Transformations
The tert-butyl group is involved in various chemical transformations. Its steric bulk can influence reaction outcomes, making it a valuable moiety for organic synthesis .
Biosynthetic Pathways
In nature, the tert-butyl group plays a role in biosynthetic pathways. Understanding its behavior can provide insights into the synthesis of natural products and the development of biomimetic synthetic strategies .
Biodegradation Processes
The tert-butyl group’s involvement in biodegradation pathways is crucial for environmental chemistry. Studying its degradation can help in designing compounds with better environmental compatibility .
Biocatalytic Processes
Exploring the tert-butyl group’s application in biocatalytic processes can lead to the development of more efficient and selective catalysts for industrial chemical processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-(cyclohexylmethylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNJTYSAVPKCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)
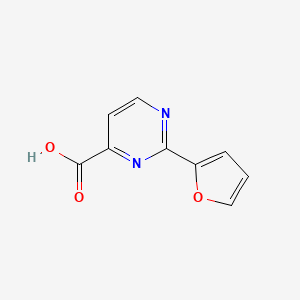

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
